
Acetamide,N-(3,4-dihydro-2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3,4-dihydro-2-naphthalenyl)-: is an organic compound with the molecular formula C12H13NO It is a derivative of acetamide where the nitrogen atom is bonded to a 3,4-dihydro-2-naphthalenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- typically involves the reaction of 3,4-dihydro-2-naphthalenylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, N-(3,4-dihydro-2-naphthalenyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthalene derivatives with various functional groups.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: It can undergo substitution reactions where the acetamide group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Naphthalene derivatives with hydroxyl or carbonyl groups.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used in assays to investigate enzyme activity and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural properties make it a candidate for drug design and discovery.
Industry: In the industrial sector, Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.
Wirkmechanismus
The mechanism of action of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Acetamide, N-(1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
- Acetamide, N-[2-[3,4-dihydro-6-(phenylmethoxy)-2-naphthalenyl]-5-methoxyphenyl]-
- Acetamide, N-[4-[(1,4-dihydro-1,4-dioxo-2-naphthalenyl)sulfonyl]phenyl]-
Comparison:
- Structural Differences: The similar compounds listed above have variations in their naphthalenyl groups and additional functional groups, which can significantly alter their chemical and physical properties.
- Unique Properties: Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is unique due to its specific substitution pattern on the naphthalenyl ring, which can influence its reactivity and interactions with other molecules.
- Applications: While all these compounds may have applications in organic synthesis and research, their specific uses can vary based on their structural differences and resulting properties.
This detailed article provides a comprehensive overview of Acetamide, N-(3,4-dihydro-2-naphthalenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
N-(3,4-dihydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H13NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-5,8H,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
ULAWMVQSVZVSFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=CC=CC=C2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



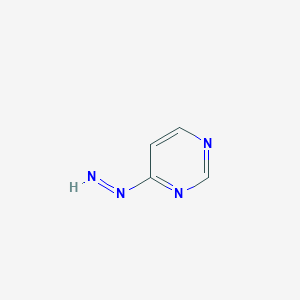

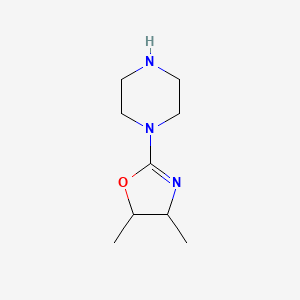
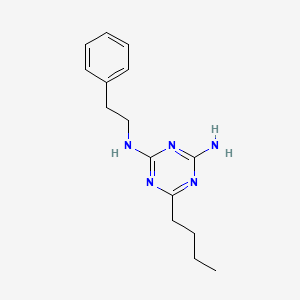
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)

![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
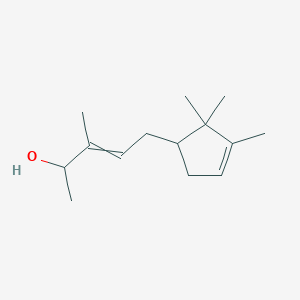
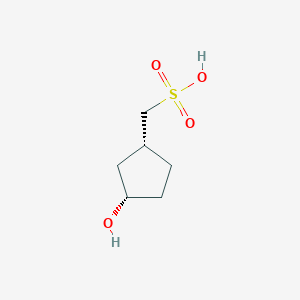
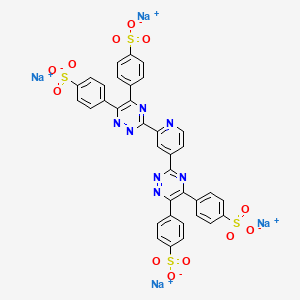
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)

